6-Fluoro-3-iodo-4-methoxyindazole
Description
Significance of the Indazole Scaffold in Modern Organic and Heterocyclic Chemistry Research
The indazole scaffold is of paramount importance in contemporary organic and heterocyclic chemistry due to its widespread presence in a vast array of biologically active compounds. chemimpex.com Its structural rigidity and the presence of two nitrogen atoms in the five-membered ring allow for diverse intermolecular interactions, which are crucial for binding to biological targets. researchgate.net The therapeutic potential of indazole derivatives is underscored by their inclusion in numerous marketed drugs and clinical candidates.
The versatility of the indazole ring system allows for functionalization at various positions, leading to a wide range of derivatives with distinct physicochemical and biological properties. This has spurred extensive research into the development of novel synthetic methodologies for the construction and modification of the indazole core. chemicalbook.com
Rationale for Academic Investigation of Highly Functionalized Indazoles: The Case of 6-Fluoro-3-iodo-4-methoxyindazole
The academic pursuit of highly functionalized indazoles, such as this compound, is driven by the quest for molecules with enhanced or novel properties. The introduction of multiple, distinct substituents onto the indazole core allows for fine-tuning of its electronic and steric characteristics, which can profoundly influence its reactivity and biological activity.
While specific academic research focused solely on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the known effects of its constituent functional groups. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity. The iodine atom at the 3-position serves as a versatile synthetic handle for introducing further complexity through cross-coupling reactions, such as the Suzuki or Heck reactions. google.com The methoxy (B1213986) group at the 4-position can influence the molecule's solubility and electronic properties.
The combination of these functionalities in a single molecule makes this compound a valuable intermediate for the synthesis of a library of diverse compounds for screening in drug discovery programs. Its investigation would likely focus on its utility as a building block for more complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆FIN₂O |
| Molecular Weight | 292.05 g/mol |
| Appearance | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Solubility | Not specified in available literature |
Note: Detailed experimental data for this specific compound is scarce in academic literature.
Overview of Prior Academic Research on Related Halogenated and Alkoxy-Substituted Indazole Derivatives
A significant body of academic research has been dedicated to the synthesis and evaluation of various halogenated and alkoxy-substituted indazole derivatives. The introduction of halogen atoms, particularly fluorine and chlorine, has been a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of indazole-based compounds. researchgate.net For instance, fluorinated indazoles have been explored for their potential as kinase inhibitors and antibacterial agents. nih.gov
Similarly, the incorporation of alkoxy groups, such as methoxy, has been shown to influence the biological activity of indazoles. Research has demonstrated that the position and nature of the alkoxy substituent can impact the compound's potency and selectivity for various biological targets. Studies on methoxy-substituted indazoles have revealed their potential in areas such as neurodegenerative disease and oncology.
The iodination of indazoles, particularly at the 3-position, is a well-established synthetic strategy to create versatile intermediates for further functionalization. chemicalbook.comgoogle.com These 3-iodoindazoles are readily employed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of a wide range of derivatives with diverse substitution patterns.
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-3-iodo-4-methoxy-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIN2O/c1-13-6-3-4(9)2-5-7(6)8(10)12-11-5/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSZOUBDQHKXGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=NNC(=C12)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501286913 | |
| Record name | 6-Fluoro-3-iodo-4-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-99-0 | |
| Record name | 6-Fluoro-3-iodo-4-methoxy-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-3-iodo-4-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Fluoro 3 Iodo 4 Methoxyindazole
Retrosynthetic Analysis and Strategic Disconnections for the 6-Fluoro-3-iodo-4-methoxyindazole Core
A retrosynthetic analysis of this compound suggests that the primary disconnections would involve the formation of the indazole core and the introduction of the iodo, fluoro, and methoxy (B1213986) substituents. The most logical approach involves disconnecting the C3-iodo bond, as iodination is a common late-stage functionalization of the indazole ring. chim.itmdpi.com This leads to the precursor 6-fluoro-4-methoxy-1H-indazole.
Further disconnection of the indazole ring itself can be envisioned through two primary pathways:
Disconnection of the N1-N2 bond and a C-C bond of the benzene (B151609) ring: This is a common strategy involving the cyclization of a suitably substituted aminobenzonitrile or a related derivative.
Disconnection of the N-N bond and a C-N bond: This approach often starts from a substituted aminophenone. organic-chemistry.org
The fluoro and methoxy groups on the benzene ring are typically introduced early in the synthesis, starting from a commercially available substituted aniline (B41778) or phenol (B47542) derivative.
Conventional Multistep Synthetic Routes to this compound
Based on the retrosynthetic analysis, a plausible multistep synthesis of this compound would involve the initial construction of the 6-fluoro-4-methoxyindazole core, followed by a regioselective iodination at the C-3 position.
Synthesis of Precursor Intermediates and Synthon Development
The synthesis would likely commence with a commercially available, appropriately substituted benzene derivative. A potential starting material could be 3-fluoro-5-methoxyaniline. This precursor would then undergo a series of transformations to introduce the necessary functionalities for the subsequent cyclization to form the indazole ring.
Another key intermediate would be a halogenated indazole that can be further functionalized. For instance, a bromo-indazole derivative could be synthesized and then subjected to a halogen exchange reaction or a coupling reaction to introduce the iodo group. rsc.org
Regioselective Functionalization Approaches to the Indazole Nucleus
The regioselective functionalization of the indazole nucleus is paramount in the synthesis of this compound. The inherent reactivity of the indazole ring directs electrophilic substitution primarily to the C-3 position. chim.it This is particularly true for halogenation reactions. The presence of the electron-donating methoxy group at C-4 and the electron-withdrawing fluoro group at C-6 would further influence the regioselectivity of these reactions.
Key Cyclization and Annulation Reactions in Indazole Synthesis
Several methods are available for the construction of the indazole ring system. organic-chemistry.org One of the most common is the Jacobson synthesis , which involves the cyclization of o-amino-substituted phenylhydrazones. Another widely used method is the Davis-Beirut reaction , which utilizes the reaction of an o-nitrobenzylamine with sodium nitrite.
A more modern approach could involve a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection/cyclization sequence to yield the desired indazole core. organic-chemistry.org
Halogenation Strategies for the C-3 Position of Indazoles
The introduction of an iodine atom at the C-3 position of the indazole ring is a crucial step. This is typically achieved through electrophilic iodination. chim.it A common method involves treating the N-protected or unprotected indazole with iodine (I₂) in the presence of a base such as potassium hydroxide (B78521) (KOH) in a polar solvent like N,N-dimethylformamide (DMF). nih.gov
| Reagent/Conditions | Position of Halogenation | Reference |
| I₂ / KOH, DMF | C-3 | nih.gov |
| N-Iodosuccinimide (NIS) | C-3 | researchgate.net |
| Electrochemical Halogenation | C-3 | researchgate.net |
It is worth noting that direct C-3 halogenation of 1H-indazoles can sometimes be challenging, and protection of the N-H group may be necessary to achieve high yields and selectivity. mdpi.com
Fluorination and Methoxy Group Incorporation Methodologies
The fluorine and methoxy groups are typically introduced at the precursor stage, prior to the formation of the indazole ring.
Fluorination: The introduction of a fluorine atom onto an aromatic ring can be achieved through various methods, including nucleophilic aromatic substitution (SNA_r) on an activated aromatic ring or through diazotization of an amino group followed by a Schiemann reaction. Modern fluorination methods might also be employed. The presence of fluorine can enhance the metabolic stability and binding affinity of the final compound. nih.gov
Methoxy Group Incorporation: The methoxy group is generally introduced via nucleophilic substitution of a suitable leaving group (e.g., a halogen or a nitro group) on the aromatic precursor with a methoxide (B1231860) source, such as sodium methoxide. Alternatively, methylation of a hydroxyl group on the precursor molecule using a methylating agent like methyl iodide or dimethyl sulfate (B86663) is a common strategy.
Advanced and Emerging Synthetic Techniques for this compound
Modern organic synthesis has moved beyond traditional stepwise methods, embracing advanced techniques that offer significant advantages in terms of yield, purity, and environmental impact. For a target molecule like this compound, these methods can provide pathways that are more efficient and scalable than classical approaches.
One-pot syntheses and cascade reactions represent a paradigm of efficiency in organic chemistry, minimizing waste and resource consumption by combining multiple reaction steps into a single operation without isolating intermediates. nih.gov These strategies are particularly advantageous for constructing complex heterocyclic scaffolds like the indazole core. nih.gov
In the context of indazole synthesis, a one-pot approach could involve the reaction of a suitably substituted o-fluorobenzaldehyde with a hydrazine (B178648) derivative. clockss.org For the target molecule, a hypothetical starting material like 2,4-difluoro-6-methoxybenzaldehyde (B1428616) could react with a hydrazine source, followed by in-situ iodination. Another powerful method involves the [3+2] cycloaddition of diazo compounds with arynes, which can furnish a wide range of substituted indazoles under mild conditions. organic-chemistry.org
Cascade reactions, where the product of one reaction is the substrate for the next in a self-perpetuating sequence, have also been employed. For instance, a copper-catalyzed coupling of 2-halobenzonitriles with hydrazine esters can initiate a cascade process of coupling, deacylation, and condensation to yield substituted 3-aminoindazoles. organic-chemistry.org Adapting such a cascade for this compound would involve the careful design of precursors that bear the required fluoro and methoxy substituents and can undergo a programmed sequence of bond formations.
Table 1: Examples of One-Pot and Cascade Reactions in Indazole Synthesis
| Reaction Type | Starting Materials | Key Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| One-Pot Three-Component | 2-Bromobenzaldehydes, Primary Amines, Sodium Azide | Copper(I) Oxide (Cu₂O) | 2-Substituted 2H-Indazoles | researchgate.netorganic-chemistry.org |
| [3+2] Cycloaddition | o-(trimethylsilyl)aryl triflates, Diazo compounds | Cesium Fluoride (B91410) (CsF) | 3-Substituted 1H-Indazoles | organic-chemistry.orgnih.gov |
| Cascade Coupling/Condensation | 2-Halobenzonitriles, Hydrazine Carboxylic Esters | Copper Catalyst | 3-Aminoindazoles | organic-chemistry.org |
| One-Pot Four-Component | Phenylhydrazine, 3-Aminocrotononitrile, Benzaldehyde, Thiobarbituric acid | p-Toluenesulfonic acid (p-TSA) | Fused Pyrazolopyrimidines | nih.gov |
Catalysis is central to modern organic synthesis, enabling reactions that would otherwise be unfeasible. The construction of the indazole core has benefited immensely from the development of novel catalytic systems, particularly those based on transition metals like palladium (Pd), copper (Cu), and cobalt (Co).
Palladium-catalyzed reactions are widely used for forming the N-N and C-N bonds critical to the indazole structure. For example, the reaction between 2-bromobenzyl bromides and arylhydrazines can deliver 2-substituted-2H-indazoles in a single step via a sequence of intermolecular N-benzylation and intramolecular N-arylation. researchgate.net Cobalt-catalyzed C-H bond functionalization provides another powerful route, allowing for the direct coupling of azobenzenes with aldehydes to form N-aryl-2H-indazoles, tolerating a wide range of functional groups. nih.gov
Copper-catalyzed methods are also prevalent, often used in multicomponent reactions to form C-N and N-N bonds concurrently. researchgate.netorganic-chemistry.org These reactions often feature a broad substrate scope and high functional group tolerance, which would be essential for a synthesis targeting a molecule with sensitive groups like this compound.
Table 2: Catalytic Systems for Indazole Synthesis
| Catalyst System | Reaction Type | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| Palladium (Pd) / t-Bu₃PHBF₄ | Intermolecular N-benzylation / Intramolecular N-arylation | 2-Bromobenzyl bromides + Arylhydrazines | 2-Substituted-2H-indazoles | researchgate.net |
| Cobalt (Cp*Co(III)) | C-H Bond Functionalization/Cyclization | Azobenzenes + Aldehydes | N-Aryl-2H-indazoles | nih.gov |
| Copper (Cu₂O nanoparticles) | One-Pot Three-Component | 2-Bromobenzaldehydes + Amines + NaN₃ | 2H-Indazoles | researchgate.netorganic-chemistry.org |
| Rhodium (Rh(III)) | C-H Activation/Annulation | Azobenzenes + Sulfoxonium Ylides | 3-Acylated-2H-indazoles | nih.gov |
Continuous flow chemistry, where reagents are pumped through a network of tubes or microreactors, has emerged as a powerful technology in the pharmaceutical industry. researchgate.netyoutube.com It offers superior control over reaction parameters like temperature and pressure, enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved scalability. clockss.orgacs.org
The synthesis of 1H-indazoles via the reaction of o-fluorobenzaldehydes with hydrazine derivatives has been successfully translated from batch to continuous-flow processes. clockss.org This specific application is highly relevant to the synthesis of this compound. A flow setup could involve pumping a solution of a precursor like 2,4-difluoro-6-methoxybenzaldehyde and a hydrazine through a heated reactor coil to form the indazole core. Subsequent reaction modules could be integrated downstream to perform the iodination step, potentially allowing for a fully automated, multi-step synthesis from simple precursors to the final product without manual handling of intermediates. nih.gov This approach not only improves safety and efficiency but also facilitates rapid optimization of reaction conditions.
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Indazoles
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |
|---|---|---|---|
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reaction volumes and superior heat transfer. | clockss.orgyoutube.com |
| Scalability | Often challenging, requiring process redesign for larger scales. | Easily scalable by running the system for longer durations or using parallel reactors. | acs.org |
| Control | Less precise control over temperature, mixing, and residence time. | Precise control over all reaction parameters, leading to better reproducibility. | researchgate.net |
| Efficiency | May require isolation of intermediates, leading to lower overall yields. | Allows for telescoping of reaction steps, improving overall efficiency and yield. | nih.gov |
Microwave-assisted synthesis has become a valuable tool in organic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes. jocpr.com By using microwave irradiation to rapidly and uniformly heat the reaction mixture, this technique can accelerate reaction rates and often improve yields. nih.gov
While specific microwave-assisted protocols for this compound are not extensively documented, the synthesis of related heterocyclic systems like triazoles, pyrimidinones, and oxadiazoles (B1248032) has been successfully achieved using this method. jocpr.comnih.govnih.gov For instance, the condensation and cyclization steps that are fundamental to forming the indazole ring are prime candidates for microwave acceleration. A plausible application would be the final cyclization step to form the indazole core from a suitable precursor, which under conventional heating might require prolonged reaction times at high temperatures. The use of microwave irradiation could offer a more energy-efficient and rapid alternative.
Table 4: Examples of Microwave-Assisted Heterocyclic Synthesis
| Heterocycle | Reaction Type | Reaction Time | Key Advantage | Reference |
|---|---|---|---|---|
| 1,2,4-Triazoles | Condensation | 33-90 seconds | Remarkable reduction in time compared to hours via conventional heating. | nih.gov |
| Dihydropyrimidin-2(1H)-ones | Three-component cyclocondensation | Minutes | Solvent-free conditions, environmentally friendly. | jocpr.com |
| 1,3,4-Oxadiazoles | Dehydrative cyclization | Not specified | High yields, favorable drug-like properties of products. | nih.gov |
| 1,2,4-Triazol-5-ones | Cyclization | 5 minutes | Impressive yield (96%), rapid synthesis. | nih.gov |
Protecting Group Strategies and Methodologies in Functionalized Indazole Synthesis
In the synthesis of complex molecules, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from interfering with subsequent chemical transformations. numberanalytics.com For functionalized indazoles, protecting the nitrogen atoms of the pyrazole (B372694) ring is often a critical step, as the indazole N-H is acidic and nucleophilic, and reactions can occur non-selectively at either the N-1 or N-2 position. acs.org
A key strategy is the regioselective protection of one nitrogen to direct subsequent reactions. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective for this purpose. Indazoles can be regioselectively protected at the N-2 position with a SEM group, which then acts as a directing group for lithiation and subsequent electrophilic quenching at the C-3 position. acs.org This would be an ideal strategy for introducing the iodine atom at the C-3 position of a 6-fluoro-4-methoxyindazole precursor. Following the introduction of iodine, the SEM group can be readily removed under mild conditions using fluoride sources like TBAF or acidic hydrolysis. acs.org
Another common protecting group is the tetrahydropyranyl (THP) group, which can also be used to protect the indazole nitrogen. researchgate.net The choice of protecting group depends on its stability to the planned reaction conditions and the orthogonality of its removal conditions relative to other functional groups in the molecule. numberanalytics.com In a synthesis of this compound, the protecting group must be stable during the iodination step and be removable without affecting the fluoro, iodo, or methoxy substituents.
Table 5: Common Protecting Groups for Indazole Synthesis
| Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions | Key Feature | Reference |
|---|---|---|---|---|---|
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH | TBAF or Aqueous HCl | Directs C-3 lithiation. | acs.org |
| Tetrahydropyranyl | THP | Dihydropyran, Acid catalyst | Aqueous Acid | Acid-labile, common and inexpensive. | researchgate.net |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | Trifluoroacetic Acid (TFA) or HCl | Commonly used for nitrogen protection. | researchgate.net |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, Base | Hydrogenolysis (H₂, Pd/C) | Removed under neutral conditions. | numberanalytics.com |
Chemical Transformations and Reactivity of 6 Fluoro 3 Iodo 4 Methoxyindazole
Reactivity at the C-3 Iodo Position
The C-3 iodo substituent is the most reactive site for transformations on the 6-Fluoro-3-iodo-4-methoxyindazole scaffold. The relatively weak carbon-iodine bond makes it an excellent leaving group and an ideal handle for a variety of metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-3 iodo group is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its use as a building block in medicinal chemistry and materials science.
Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds by coupling the 3-iodoindazole with an organoboron reagent, such as a boronic acid or a boronic ester. wikipedia.orgmdpi.com The reaction is typically catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst. Common catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or complexes formed from Pd(OAc)₂ or Pd₂(dba)₃ with phosphine (B1218219) ligands like XPhos. commonorganicchemistry.com A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is essential for the transmetalation step. commonorganicchemistry.comgoogle.com The reactions are usually performed in solvents like dioxane, dimethylformamide (DMF), or aqueous mixtures at elevated temperatures, sometimes with the aid of microwave irradiation to shorten reaction times. commonorganicchemistry.comgoogle.com
Sonogashira Coupling: To introduce an alkyne moiety at the C-3 position, the Sonogashira reaction is employed, coupling the iodoindazole with a terminal alkyne. nih.govmdpi.com This reaction classically uses a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt, typically copper(I) iodide (CuI), which acts as a co-catalyst. nih.govsustech.edu.cn An amine base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is used as both the base and often as the solvent. nih.gov Copper-free Sonogashira protocols have also been developed to avoid potential issues associated with the copper co-catalyst. google.comgoogle.com
Heck Coupling: While less common for this specific substrate, the Heck reaction could theoretically be used to couple the 3-iodoindazole with an alkene, though no specific examples are readily available in the literature.
Stille Coupling: The Stille reaction, which couples the aryl iodide with an organotin compound, is another viable but less frequently used method due to the toxicity of the tin reagents.
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of 3-Iodoindazoles
| Reaction | Catalyst / Ligand | Base | Solvent | Coupling Partner |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Aryl/Heteroaryl Boronic Acid |
| Suzuki-Miyaura | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane / Water | Aryl Boronic Ester |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | DMF | Terminal Alkyne |
This table represents typical conditions for 3-iodoindazoles and may be applied to this compound.
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed reactions, particularly the Ullmann condensation, provide a classic route to form carbon-nitrogen and carbon-oxygen bonds. While palladium catalysis is often preferred for C-C bond formation, copper catalysis is highly effective for coupling with nucleophiles like amines, alcohols, and thiols. For this compound, this would involve reacting the C-3 iodide with an amine or alcohol in the presence of a copper(I) catalyst (such as CuI) and a base, often at high temperatures.
Nucleophilic Substitution Reactions of the C-I Bond
Direct nucleophilic aromatic substitution (SNA_r) of the iodide at the C-3 position is generally not a feasible pathway. Unlike activated aryl halides, the C-I bond in this system does not readily undergo substitution upon treatment with a nucleophile alone. The primary route for the substitution of the iodide involves its activation through oxidative addition to a transition metal catalyst, as described in the cross-coupling sections above.
Reductive Dehalogenation Strategies and Metal-Mediated Transformations
The iodine atom at the C-3 position can be selectively removed and replaced with a hydrogen atom through reductive dehalogenation. This can be achieved under various conditions, such as catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst or through radical-induced deiodination processes.
Furthermore, the C-I bond is susceptible to metal-halogen exchange. Reaction with strong organometallic bases, such as n-butyllithium, at low temperatures can generate a 3-lithio-indazole species. This highly reactive intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂) to install a wide range of functional groups at the C-3 position, demonstrating a powerful, alternative functionalization strategy to cross-coupling.
Reactivity at the C-6 Fluoro Position
Fluorine-Directed Functionalization Pathways
The carbon-fluorine bond is significantly stronger than the carbon-iodine bond, making the C-6 fluoro group substantially less reactive. Under the standard conditions used for cross-coupling at the C-3 position, the C-F bond remains intact, which allows for selective modification of the molecule.
Functionalization via nucleophilic aromatic substitution (SNA_r) at the C-6 position is challenging. For SNA_r to occur, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile. The fluorine atom itself is highly electron-withdrawing, which activates the ring, but the indazole heterocycle and the C-4 methoxy (B1213986) group are electron-donating, which deactivates the ring towards nucleophilic attack. Consequently, displacing the fluoride (B91410) with common nucleophiles requires harsh conditions and is generally not a preferred synthetic route.
Modern methods involving transition-metal-catalyzed C-F bond activation or photoredox catalysis could potentially enable functionalization at this position under milder conditions, but such reactivity has not been specifically reported for this compound. Therefore, for most synthetic applications, the C-6 fluoro group is considered a stable substituent that modulates the electronic properties and bioactivity of the final molecule rather than serving as a reactive handle.
Selective Defluorination and Subsequent Chemical Modifications
Another approach involves nucleophilic aromatic substitution (SNAr) of the fluorine atom. However, given the presence of a more labile C-I bond, selective substitution of the C-F bond would be challenging. The electron-donating methoxy group at C-4 and the fused pyrazole (B372694) ring may not sufficiently activate the C-6 fluorine for SNAr, especially in comparison to the reactivity of the C-3 iodo group.
More recent methodologies for selective defluorination involve the use of specific reagents that can activate the C-F bond. For example, some low-valent transition metal complexes or radical-based approaches have shown promise in the selective defluorination of complex fluoroaromatics. researchgate.netrsc.org Subsequent chemical modifications following a potential defluorination would yield a 3-iodo-4-methoxyindazole core, which could then undergo further functionalization at the C-6 position through electrophilic aromatic substitution or other C-H activation strategies.
Table 1: Potential Strategies for Selective Defluorination
| Reagent/Catalyst System | Conditions | Potential Outcome |
| Pd/C, H₂ | High pressure, elevated temperature | Hydrodefluorination to yield 3-iodo-4-methoxyindazole |
| Strong nucleophiles (e.g., thiolates) | High temperature, polar aprotic solvent | Potential for SNAr, but likely outcompeted by reaction at C-3 |
| Low-valent transition metal complexes | Specific ligand and reaction conditions | Selective C-F bond activation and cleavage |
Reactivity at the C-4 Methoxy Position
The cleavage of aryl methyl ethers to their corresponding phenols is a fundamental transformation in organic synthesis. For this compound, the demethylation of the C-4 methoxy group would provide the corresponding 6-fluoro-3-iodo-1H-indazol-4-ol, a key intermediate for further derivatization, such as etherification or esterification of the hydroxyl group.
Several reagents are commonly employed for the demethylation of aryl methyl ethers. commonorganicchemistry.com Boron tribromide (BBr₃) is a powerful and widely used Lewis acid for this purpose, typically used in dichloromethane (B109758) (DCM) at low temperatures. commonorganicchemistry.comnih.gov Another common reagent is hydrobromic acid (HBr), often in acetic acid or as an aqueous solution at elevated temperatures. commonorganicchemistry.com Thiolates, such as sodium thiocresolate or dodecanethiolate, in a polar aprotic solvent like DMF can also effect demethylation through a nucleophilic mechanism. commonorganicchemistry.com
Table 2: Reagents for Selective Demethylation of the C-4 Methoxy Group
| Reagent | Typical Conditions |
| Boron tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to room temperature |
| Hydrobromic acid (HBr) | Acetic acid or water, reflux |
| Sodium thiocresolate | Dimethylformamide (DMF), reflux |
| Trimethylsilyl iodide (TMSI) | Acetonitrile (B52724) (MeCN), reflux |
| Pyridinium hydrochloride | Neat, high temperature (ca. 200 °C) |
The choice of reagent would depend on the compatibility with the other functional groups in the molecule. For instance, the strong acidity of HBr could potentially lead to side reactions, while the use of BBr₃ often provides cleaner conversions at lower temperatures.
The methoxy group at the C-4 position can also direct chemical transformations. Its electron-donating nature can influence the regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring, although this is also strongly influenced by the other substituents. Furthermore, the oxygen atom of the methoxy group can act as a coordinating site for metal catalysts, potentially directing reactions to adjacent positions. While specific examples for this compound are not prevalent, ortho-lithiation directed by a methoxy group is a known strategy in aromatic chemistry, which could potentially be applied to functionalize the C-5 position, assuming a suitable protecting group is installed on the indazole nitrogen.
Electrophilic Aromatic Substitution on the Indazole Ring System of this compound
Electrophilic aromatic substitution (EAS) on the indazole ring system is influenced by the directing effects of the existing substituents. The indazole ring itself is generally considered to be electron-rich and can undergo electrophilic attack. The methoxy group at C-4 is a strong activating group and an ortho-, para-director. The fluorine atom at C-6 is a deactivating group but is also an ortho-, para-director. The iodine at C-3 is a deactivating group and an ortho-, para-director.
Considering the combined effects, the most likely positions for electrophilic attack would be C-5 and C-7. The C-4 methoxy group strongly activates the ortho-positions (C-3 and C-5) and the para-position (C-7, relative to the benzene ring fusion). The C-6 fluoro group directs to the ortho-position (C-5 and C-7). Therefore, substitution at C-5 and C-7 is electronically favored. Steric hindrance from the adjacent methoxy group might disfavor substitution at C-5 to some extent, potentially making C-7 the more reactive site for many electrophiles.
Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), sulfonation (with fuming H₂SO₄), and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific conditions would need to be carefully chosen to avoid side reactions, particularly with the reactive indazole nitrogen atoms.
Nucleophilic Aromatic Substitution on the Indazole Ring System of this compound
Nucleophilic aromatic substitution (SNAr) on the indazole ring of this compound would primarily involve the displacement of one of the halogen atoms. The C-3 iodo group is expected to be significantly more reactive towards nucleophilic substitution than the C-6 fluoro group. This is due to the inherent lower bond strength of the C-I bond compared to the C-F bond and the better leaving group ability of iodide.
The reaction is typically facilitated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org In this molecule, the pyrazole portion of the indazole ring acts as an electron-withdrawing group, which can stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack at C-3.
A wide range of nucleophiles can be employed in SNAr reactions, including amines, alkoxides, and thiolates, often in the presence of a base and at elevated temperatures. nih.govdiva-portal.org This reactivity at the C-3 position is frequently exploited in the synthesis of kinase inhibitors, where various amine-containing fragments are introduced at this position. google.com
Functionalization of the Indazole Nitrogen Atoms (N-1 and N-2)
The indazole ring contains two nitrogen atoms, and functionalization, such as alkylation or acylation, can occur at either the N-1 or N-2 position. The regioselectivity of these reactions is a critical aspect of indazole chemistry and is influenced by several factors, including the nature of the substituent at C-3, the electrophile used, the base, and the solvent.
Generally, direct alkylation of 1H-indazoles can lead to a mixture of N-1 and N-2 isomers. The N-1 substituted product is often the thermodynamically more stable isomer. Studies on substituted indazoles have shown that the choice of base and solvent can significantly impact the N-1/N-2 ratio. For instance, using sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) often favors N-1 alkylation. In contrast, reactions under phase-transfer conditions or with certain other base/solvent combinations might favor the N-2 isomer.
For this compound, the bulky iodo group at the C-3 position would likely exert a steric influence, potentially favoring substitution at the more accessible N-1 position. However, electronic effects from the substituents on the benzene ring can also play a role. Detailed experimental studies would be necessary to determine the optimal conditions for selective N-1 or N-2 functionalization of this specific substrate.
Regioselective Alkylation and Acylation
The alkylation and acylation of N-unsubstituted indazoles can occur at either the N-1 or N-2 positions of the pyrazole ring, often leading to a mixture of regioisomers. The regiochemical outcome is highly dependent on the substitution pattern of the indazole ring, the nature of the electrophile, the base, and the solvent employed.
For this compound, the electronic effects of the substituents play a crucial role in directing the regioselectivity of these transformations. The fluorine atom at the C6 position exerts an electron-withdrawing effect, which generally increases the acidity of the N-H bond and can influence the nucleophilicity of the two nitrogen atoms. Conversely, the methoxy group at the C4 position is electron-donating, which can modulate the electron density distribution within the heterocyclic ring.
While specific experimental data on the regioselective alkylation and acylation of this compound is not extensively documented in publicly available literature, general principles of indazole chemistry allow for predictions of its behavior. Typically, alkylation under kinetic control (e.g., using a strong base at low temperature) often favors the N-2 product, which is sterically more accessible. In contrast, thermodynamically controlled conditions (e.g., weaker bases, higher temperatures) may favor the more stable N-1 isomer. The choice of the alkylating or acylating agent also significantly impacts the regioselectivity.
Due to the lack of specific literature data, a detailed data table for these reactions on this compound cannot be provided at this time.
C-N Cross-Coupling Reactions
The presence of an iodine atom at the C3 position of this compound makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions, particularly for the formation of new carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example of such a transformation, enabling the coupling of the 3-iodoindazole with a wide variety of amines, including primary and secondary alkyl- and arylamines.
These reactions are typically catalyzed by palladium or copper complexes, with the choice of ligand, base, and solvent being critical for achieving high yields and clean conversions. The C-I bond is highly susceptible to oxidative addition to a low-valent transition metal catalyst, initiating the catalytic cycle. Subsequent coordination of the amine and reductive elimination furnishes the C-N coupled product.
While specific examples of C-N cross-coupling reactions involving this compound are not readily found in the surveyed literature, the general reactivity of 3-iodoindazoles in such transformations is well-established. These reactions provide a powerful tool for the synthesis of diverse libraries of 3-aminoindazole derivatives, which are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.
As with alkylation and acylation, the absence of specific experimental results for C-N cross-coupling reactions on this compound in the public domain prevents the compilation of a detailed data table.
Mechanistic Investigations of Reactions Involving 6 Fluoro 3 Iodo 4 Methoxyindazole
Elucidation of Reaction Pathways for Key Synthetic Transformations
The transformation of 6-fluoro-3-iodo-4-methoxyindazole into various derivatives often proceeds through multi-step reaction sequences. Elucidating the pathways of these transformations is fundamental to controlling product formation and minimizing side reactions. While specific, detailed mechanistic studies exclusively on this compound are not extensively documented in publicly available literature, general principles of reactivity for similar iodo-substituted heterocyclic systems can be applied.
For instance, nucleophilic substitution reactions at the C3 position, while not as common as cross-coupling, would likely proceed through an addition-elimination mechanism, influenced by the electron-withdrawing nature of the fluorine atom and the indazole ring system. The initial attack of a nucleophile at the C3 carbon bearing the iodine atom would form a transient, negatively charged intermediate. Subsequent elimination of the iodide ion would then yield the substituted product. The regioselectivity of such reactions is generally high due to the activation provided by the iodine atom.
Mechanistic Studies of Metal-Catalyzed Cross-Coupling Processes at the Iodo Position
The iodo group at the C3 position of this compound serves as an excellent handle for a variety of metal-catalyzed cross-coupling reactions. These reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for carbon-carbon and carbon-heteroatom bond formation. The general mechanism for these transformations, particularly those catalyzed by palladium complexes, involves a well-established catalytic cycle.
The catalytic cycle typically initiates with the oxidative addition of the this compound to a low-valent metal center, usually Pd(0). This step involves the insertion of the palladium into the carbon-iodine bond, forming a Pd(II)-aryl intermediate. The rate of this step is influenced by the electron density at the C3 position and the nature of the ancillary ligands on the palladium catalyst.
Following oxidative addition, the next key step is transmetalation (in the case of Suzuki or similar couplings) or migratory insertion (in the case of Heck or carbonylative couplings). In a Suzuki coupling, a boronic acid or ester, activated by a base, transfers its organic group to the palladium center, displacing the halide. In a Heck reaction, an alkene coordinates to the palladium complex, followed by insertion of the alkene into the palladium-carbon bond.
The final step of the catalytic cycle is reductive elimination , where the two organic fragments on the palladium center couple and are expelled from the coordination sphere, regenerating the active Pd(0) catalyst and forming the desired cross-coupled product. The efficiency and selectivity of this entire process are highly dependent on the choice of catalyst, ligands, solvent, and base.
Kinetic and Thermodynamic Analysis of Chemical Transformations
A quantitative understanding of the kinetics and thermodynamics of reactions involving this compound is essential for process optimization and scale-up. While specific kinetic and thermodynamic data for this particular compound are scarce in the public domain, general principles can be inferred from studies on analogous systems.
Kinetic analysis would involve monitoring the reaction progress over time under various conditions to determine reaction rates, rate laws, and activation energies. For metal-catalyzed cross-coupling reactions, the rate-determining step can vary depending on the specific reaction type and conditions. In many palladium-catalyzed couplings involving aryl iodides, the oxidative addition step is considered to be fast, and either transmetalation or reductive elimination can be rate-limiting.
Role of Catalysts, Ligands, and Solvents in Modulating Reactivity and Selectivity
The outcome of chemical transformations involving this compound is profoundly influenced by the choice of catalyst, ligands, and solvent. These components work in concert to control the reactivity of the system and the selectivity towards the desired product.
Catalysts: The choice of the metal center (e.g., palladium, copper, nickel) is fundamental. Palladium catalysts are widely used for a broad range of cross-coupling reactions due to their high efficiency and functional group tolerance. Copper catalysts are often employed in Ullmann-type couplings and certain fluoroalkylation reactions. cas.cn
Ligands: Ligands play a critical role in stabilizing the metal center, modulating its electronic properties, and influencing the steric environment around the metal. Bulky, electron-rich phosphine (B1218219) ligands, such as those of the Buchwald or Hartwig type, are often highly effective in promoting challenging cross-coupling reactions by facilitating oxidative addition and reductive elimination. The choice of ligand can also impact the selectivity of the reaction, for example, in directing regioselectivity or enantioselectivity.
Solvents: The solvent can influence reaction rates and selectivity through its polarity, coordinating ability, and ability to dissolve reactants and intermediates. cas.cn Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (CH3CN) are commonly used in metal-catalyzed cross-coupling reactions as they can facilitate the dissolution of salts and stabilize charged intermediates. cas.cn In some cases, the choice of solvent can dramatically affect the outcome of a reaction, favoring one pathway over another. cas.cn For instance, a study on copper-mediated fluoroalkylation reactions found that the reaction proceeded well in DMSO and CH3CN, but not in DMF or HMPA. cas.cn
The interplay between these factors is complex and often requires empirical optimization for a specific transformation. The following table summarizes the general roles of these components:
| Component | Role in Modulating Reactivity and Selectivity |
| Catalyst | Determines the fundamental type of transformation possible and influences the overall reaction rate. |
| Ligand | Stabilizes the metal center, fine-tunes its electronic and steric properties, and can control selectivity. |
| Solvent | Affects reaction rates and selectivity through polarity, coordination, and solubility of reaction components. cas.cn |
Radical Pathways and Single-Electron Transfer Mechanisms
While many reactions of this compound are believed to proceed through ionic or concerted pathways, the potential for radical mechanisms, particularly those involving single-electron transfer (SET), should not be overlooked. Such pathways can be operative under certain conditions, for example, in the presence of radical initiators, photoredox catalysts, or certain transition metal catalysts capable of accessing multiple oxidation states.
In a hypothetical SET mechanism involving a metal catalyst, the catalyst might first transfer a single electron to the this compound, leading to the formation of a radical anion. This intermediate could then fragment, cleaving the carbon-iodine bond to generate an aryl radical and an iodide anion. The aryl radical could then participate in subsequent bond-forming events.
Computational and Theoretical Chemistry Studies of 6 Fluoro 3 Iodo 4 Methoxyindazole
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and bonding of 6-Fluoro-3-iodo-4-methoxyindazole. These calculations begin by determining the molecule's most stable three-dimensional geometry through an optimization process, which identifies the arrangement of atoms that corresponds to a minimum on the potential energy surface.
Furthermore, these calculations provide a detailed picture of the electronic landscape. Analysis of the molecular orbitals (MOs) and the distribution of electron density would highlight regions of high or low electron concentration. The calculation of partial atomic charges would quantify the polarity of specific bonds, such as the C-F and C-I bonds, which is critical for understanding intermolecular interactions and reactivity.
Table 1: Illustrative Geometric Parameters for this compound from a Hypothetical DFT Calculation
| Parameter | Predicted Value |
|---|---|
| C-I Bond Length | ~2.10 Å |
| C-F Bond Length | ~1.35 Å |
| C-O (methoxy) Bond Length | ~1.36 Å |
| O-CH₃ (methoxy) Bond Length | ~1.42 Å |
| C-N-N Angle in Ring | ~112° |
Note: The data in this table is illustrative and represents typical values that would be expected from a DFT calculation.
Prediction of Reactivity, Regioselectivity, and Stability through Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical behavior of molecules. researchgate.netresearchgate.netwikipedia.org This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity).
For this compound, FMO analysis would involve:
Reactivity Prediction: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite electrons from the HOMO to the LUMO. researchgate.net
Regioselectivity: The spatial distribution of the HOMO and LUMO across the molecule is crucial for predicting where chemical reactions will occur. In an electrophilic attack, the reaction is likely to happen at the atomic site with the largest HOMO coefficient, as this is the most electron-rich and donatable region. Conversely, a nucleophilic attack is predicted to occur at the site with the largest LUMO coefficient. For this molecule, FMO theory would predict the most likely positions for substitution or addition reactions on the indazole ring.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Their Implications
| Parameter | Illustrative Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.2 | Indicates electron-donating capability. |
| LUMO Energy | -1.5 | Indicates electron-accepting capability. |
Note: These energy values are hypothetical and serve to illustrate the application of FMO theory.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is used to identify the different spatial arrangements (conformers) of a molecule and their relative stabilities. For this compound, the primary source of conformational flexibility is the rotation around the C4-O bond of the methoxy (B1213986) group.
Computational methods can systematically rotate this bond and calculate the potential energy at each step, generating a potential energy surface. This analysis reveals the most stable conformer(s) (energy minima) and the energy barriers to rotation (transition states). Understanding the preferred conformation is essential as it can significantly influence the molecule's biological activity and physical properties.
Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. By simulating the motion of all atoms in the presence of a solvent (like water) at a given temperature, MD can explore the conformational landscape, revealing how the molecule flexes, vibrates, and interacts with its environment. This provides insights into its stability and behavior in solution.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational chemistry is widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. researchgate.netchemrxiv.orgresearchgate.netresearchgate.net For this compound, DFT calculations can predict:
Vibrational Spectra: The calculation of vibrational frequencies allows for the simulation of infrared (IR) and Raman spectra. The predicted peaks can be assigned to specific molecular motions (e.g., C-H stretching, ring bending), aiding in the interpretation of experimental spectra.
NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H, ¹³C, ¹⁹F) and coupling constants can be calculated. These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the connectivity of atoms.
Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-visible absorption spectra, providing information about the molecule's chromophores.
Table 3: Example of Predicted vs. Experimental Spectroscopic Data Correlation
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| IR Frequency (C=N stretch) | 1625 cm⁻¹ | 1620 cm⁻¹ |
| IR Frequency (C-F stretch) | 1150 cm⁻¹ | 1145 cm⁻¹ |
| ¹H NMR Shift (methoxy -CH₃) | 3.95 ppm | 3.92 ppm |
Note: This table contains illustrative data to show the typical correlation between calculated and measured spectroscopic parameters.
Reaction Pathway Energetics and Transition State Analysis (e.g., DFT Calculations)
DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. By modeling a potential reaction involving this compound, such as a nucleophilic substitution at the C3-Iodo position, chemists can map out the entire reaction pathway.
This involves:
Locating Stationary Points: Calculating the structures and energies of the reactants, products, and any intermediates.
Identifying Transition States: Finding the highest energy point along the reaction coordinate, known as the transition state. The structure of the transition state provides insight into the geometry of the bond-making and bond-breaking process.
This analysis provides a detailed, step-by-step understanding of reaction feasibility and kinetics at the molecular level.
Investigation of Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions (NCIs) are crucial for understanding the solid-state structure (crystal packing) and properties like solubility and melting point. This compound can participate in several types of NCIs:
Halogen Bonding: The iodine atom at the C3 position can act as a halogen bond donor, forming a highly directional and attractive interaction with electron-rich atoms (like oxygen or nitrogen) on neighboring molecules.
Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the fluorine and methoxy oxygen atoms can act as hydrogen bond acceptors if suitable donor molecules are present in the environment.
π-π Stacking: The aromatic indazole ring can engage in π-π stacking interactions with other aromatic systems.
Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis can be used to visualize and quantify these weak interactions, revealing their strength and importance in the molecule's supramolecular assembly.
Derivatization Strategies and Analog Design Based on 6 Fluoro 3 Iodo 4 Methoxyindazole
Design Principles for Novel Indazole Derivatives with Tunable Properties
The design of novel indazole derivatives from 6-Fluoro-3-iodo-4-methoxyindazole is guided by established medicinal chemistry principles aimed at modulating physicochemical and pharmacological properties. The core idea is to leverage the distinct functionalities of the parent molecule to introduce a variety of substituents that can interact with biological targets.
Key design principles include:
Modulation of Electronic Properties: The fluorine atom at the 6-position and the methoxy (B1213986) group at the 4-position significantly influence the electron density of the aromatic ring. Further derivatization can fine-tune these properties, which is crucial for interactions with biological targets.
Steric and Conformational Control: Introduction of bulky or conformationally restricted groups at the 3-position or on the indazole nitrogen can influence the molecule's shape and its ability to fit into a binding pocket.
Hydrogen Bonding Potential: The indazole core contains both hydrogen bond donors (N-H) and acceptors (N). N-alkylation or N-arylation removes the donor capability, while substituents introduced at other positions can add new hydrogen bonding sites. nih.gov
Structure-activity relationship (SAR) studies on various indazole series have shown that substituents at the C3, C4, and C6 positions can be critical for biological activity. nih.gov For instance, in some series, aryl groups at the C3 and C6 positions were found to be crucial for inhibitory activities. nih.gov
Synthetic Routes to Diverse Indazole Analogues by Modifying Substituents
The this compound scaffold is amenable to a wide range of chemical transformations, enabling the synthesis of a diverse library of analogues. The primary sites for modification are the C3-iodo group and the indazole nitrogen.
Derivatization at the C3-Position:
The C3-iodo group is a versatile handle for introducing a variety of substituents via palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and tolerate a wide range of functional groups.
Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups by coupling the 3-iodoindazole with corresponding boronic acids or esters. documentsdelivered.comnih.gov This is a general and flexible route to 3-arylindazoles. documentsdelivered.com Microwave-assisted Suzuki coupling has been shown to be an effective method for the C3-vinylation of unprotected 3-iodoindazoles. nih.gov
Sonogashira Coupling: Terminal alkynes can be coupled with the 3-iodoindazole to yield 3-alkynylindazoles. mdpi.comwikipedia.org This reaction is typically catalyzed by palladium and a copper(I) co-catalyst and is a powerful tool for forming C(sp)-C(sp²) bonds. wikipedia.orglibretexts.org
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the synthesis of 3-aminoindazole derivatives by coupling with a wide range of primary and secondary amines. wikipedia.orgresearchgate.net
Heck Coupling: Alkenes can be coupled to the C3-position, although this is less commonly reported for 3-iodoindazoles compared to Suzuki or Sonogashira reactions.
| Reaction Type | Coupling Partner | Resulting Substituent at C3 |
| Suzuki-Miyaura | Aryl/Heteroarylboronic acid | Aryl/Heteroaryl |
| Sonogashira | Terminal alkyne | Alkynyl |
| Buchwald-Hartwig | Amine/Amide | Amino/Amido |
| Heck | Alkene | Alkenyl |
Derivatization at the N1 and N2-Positions:
The indazole ring can be alkylated or acylated at either the N1 or N2 position. The regioselectivity of these reactions is influenced by several factors, including the nature of the substituents on the indazole ring, the electrophile, the base, and the solvent used. nih.govnih.gov
N-Alkylation: Direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products. nih.gov However, specific conditions can favor one isomer over the other. For instance, N1-substituted indazoles are often the thermodynamically more stable product. nih.gov The use of NaH in THF has been shown to favor N1-alkylation for certain substituted indazoles. nih.gov Conversely, Mitsunobu conditions can favor the formation of the N2-regioisomer. nih.gov
N-Arylation: Similar to alkylation, arylation at the nitrogen positions can be achieved using appropriate aryl halides or boronic acids under conditions analogous to the Buchwald-Hartwig or Chan-Lam coupling reactions.
The interplay between kinetic and thermodynamic control is crucial in determining the outcome of N-substitution reactions on the indazole scaffold. researchgate.net
Structure-Reactivity Relationship Studies of Derived Compounds
The electronic and steric nature of the substituents on the this compound core significantly influences the reactivity of the molecule in subsequent derivatization steps.
Influence of the Fluoro and Methoxy Groups: The electron-donating methoxy group at the 4-position and the electron-withdrawing fluorine atom at the 6-position have opposing effects on the electron density of the benzene (B151609) ring. Their combined influence will affect the reactivity of the C3-iodo group in cross-coupling reactions. For instance, electron-withdrawing groups on the indazole ring can make the aryl halide more susceptible to oxidative addition in palladium-catalyzed cycles.
Impact of N-Substitution on C3-Reactivity: Protection or substitution at the N1 or N2 position can alter the reactivity at the C3-position. N-substitution can prevent complications arising from the acidic N-H proton in certain coupling reactions and can also influence the electronic properties of the indazole ring system. Studies have shown that Suzuki couplings can work well on 1-substituted indazole nuclei. documentsdelivered.com
The characterization of the synthesized derivatives relies on standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and X-ray crystallography to unequivocally determine the structure and regiochemistry of the products. For example, HMBC NMR experiments are particularly useful for distinguishing between N1 and N2 isomers. nih.gov
Combinatorial and Library Synthesis Methodologies Utilizing this compound as a Core
The robust and versatile chemistry of the this compound scaffold makes it an ideal starting point for the construction of combinatorial libraries. nih.gov Such libraries, containing a large number of structurally related compounds, are invaluable for high-throughput screening in drug discovery. stanford.educombichemistry.com
A typical combinatorial approach would involve a multi-step synthetic sequence where different building blocks are introduced in a systematic fashion. For example:
Parallel N-Alkylation/Arylation: The parent indazole can be reacted with a diverse set of alkyl halides or arylboronic acids in a parallel synthesizer to generate a library of N1/N2 substituted intermediates.
Parallel C3-Cross-Coupling: Each of the N-substituted intermediates can then be subjected to a variety of palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) with different coupling partners.
This two-step diversification strategy allows for the rapid generation of a large and diverse library of compounds from a single, highly functionalized core. The choice of building blocks can be guided by computational methods to maximize the diversity and drug-likeness of the library. rsc.org The resulting library can then be screened against various biological targets to identify hit compounds, which can be further optimized in a lead discovery program.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition. For 6-fluoro-3-iodo-4-methoxyindazole, with a confirmed molecular formula of C₈H₆FIN₂O, HRMS provides the high-accuracy mass measurement necessary to corroborate this composition. The monoisotopic mass of this compound is calculated to be approximately 291.9509 Da.
In a typical HRMS analysis, the compound is ionized, often using techniques like electrospray ionization (ESI), and the resulting ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer. These instruments can measure the mass-to-charge ratio (m/z) of an ion with an accuracy of a few parts per million (ppm). This level of precision allows for the differentiation between molecules with the same nominal mass but different elemental compositions.
While specific experimental HRMS data for this compound is not widely published, predicted data for a closely related isomer, 7-fluoro-3-iodo-6-methoxy-1H-indazole, can offer insight into the expected adducts in positive ion mode. uni.lu
Table 1: Predicted m/z Values for Protonated Adducts of a Structural Isomer uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 292.95818 |
| [M+Na]⁺ | 314.94012 |
| [M+K]⁺ | 330.91406 |
This interactive table allows for the sorting and filtering of predicted adduct data.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and provides crucial information about the connectivity of atoms within the molecule.
¹H NMR and ¹³C NMR Analysis
¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, one would expect to observe signals for the aromatic protons on the indazole ring system and a singlet for the methoxy (B1213986) group protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the fluorine, iodine, and methoxy substituents.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts of these carbons are highly dependent on their hybridization and the electronegativity of the attached atoms. The carbon attached to the fluorine atom would exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). rsc.org
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To definitively assign the proton and carbon signals and to establish the connectivity of the molecule, a series of 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which can help to confirm the regiochemistry and stereochemistry of the molecule.
¹⁹F NMR Spectroscopy for Fluorine Environment Analysis
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable analytical technique. Fluorine-19 is a 100% naturally abundant nucleus with a high gyromagnetic ratio, making it a sensitive nucleus for NMR detection. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, and the spectrum would typically show a single signal for the fluorine atom in this compound. This signal would be split by coupling to any nearby protons, providing further structural information.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the indazole ring (if present as the 1H-tautomer), C-H bonds of the aromatic ring and the methoxy group, C=C and C=N bonds of the aromatic system, and C-O, C-F, and C-I bonds. While the C-I stretching frequency is typically weak and falls in the far-IR region, the other functional groups would provide a characteristic fingerprint for the molecule.
Table 2: Expected IR Absorption Regions for Key Functional Groups
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3200-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch (methoxy) | 2850-3000 |
| C=C and C=N Stretch | 1400-1650 |
| C-O Stretch (aryl ether) | 1200-1275 |
This interactive table can be used to explore the expected IR frequencies for different functional groups.
Chromatographic Techniques (HPLC, GC, TLC) for Purity Assessment and Isolation
Chromatographic techniques are the cornerstone of purity assessment and isolation in synthetic chemistry. The choice of method depends on the physicochemical properties of the analyte, such as its polarity, volatility, and thermal stability. For this compound, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) provides a comprehensive strategy for its analysis.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally labile compounds like many indazole derivatives. sigmaaldrich.com Both normal-phase and reversed-phase HPLC can be employed, though reversed-phase is more common for such applications. sigmaaldrich.comresearchgate.net In a typical reversed-phase setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol.
The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. The highly polar nature of the indazole ring, combined with the influence of the fluoro, iodo, and methoxy substituents, dictates its retention behavior. The purity of indazole derivatives is often analyzed using reversed-phase columns, such as a Kromasil C18 column, with the resulting compound purity expected to be greater than 95%. researchgate.net
For the isolation of this compound on a preparative scale, HPLC conditions can be scaled up from an analytical method. This allows for the purification of larger quantities of the compound to a high degree of purity.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it becomes an invaluable tool for both the separation and identification of components in a mixture. nih.gov The analysis of indazole derivatives by GC-MS is well-documented, particularly for the identification of isomers and impurities. nih.govresearchgate.net
For this compound, a GC-MS method would involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. The mass spectrometer then fragments the eluted components and provides a mass spectrum, which serves as a molecular fingerprint, aiding in structural elucidation and the identification of any co-eluting impurities. The fragmentation patterns of iodinated compounds in mass spectrometry are often characterized by a significant peak at m/z 127, corresponding to the iodine cation (I+), and a large mass difference of 127 units between fragments containing iodine and those without. whitman.edu
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative monitoring of reactions, assessing fraction purity during column chromatography, and determining appropriate solvent systems for larger-scale separations. pnrjournal.com For substituted indazoles, TLC is routinely used to track the progress of a synthesis. nih.gov
A typical TLC analysis involves spotting a small amount of the sample onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The separation occurs as the mobile phase ascends the plate by capillary action, and the components of the sample move at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. For indazole derivatives, mixtures of ethyl acetate (B1210297) and n-hexane are often effective eluents. nih.gov Visualization of the separated spots can be achieved under UV light or by using a staining agent. nih.gov
The following interactive tables summarize hypothetical yet representative chromatographic conditions and findings for the analysis of this compound, based on established methods for similar compounds.
Table 1: Representative HPLC Method for Purity Analysis
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 20% A over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | 12.5 min |
| Hypothetical Purity | >98% |
Table 2: Representative GC-MS Method for Impurity Identification
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium at 1.2 mL/min |
| Oven Program | 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometer | Electron Ionization (EI), Scan Range 50-500 amu |
| Expected Retention Time | 15.8 min |
| Key Fragment Ions (m/z) | 292 (M+), 165, 127 (I+) |
Table 3: Representative TLC Method for Reaction Monitoring
| Parameter | Value |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Ethyl Acetate / n-Hexane (3:7, v/v) |
| Visualization | UV Light (254 nm) |
| Hypothetical Rf Value | 0.45 |
| Observation | Single major spot indicating a relatively pure compound |
Applications of 6 Fluoro 3 Iodo 4 Methoxyindazole As a Synthetic Intermediate
Precursor in the Synthesis of Complex Polycyclic Heterocycles
The presence of an iodine atom at the 3-position of the indazole ring makes 6-fluoro-3-iodo-4-methoxyindazole an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the synthesis of complex polycyclic heterocyclic systems. The indazole core itself is a prevalent motif in many biologically active compounds and functional materials, and the ability to further elaborate its structure through the iodo group is of significant synthetic interest.
One of the most powerful methods for extending the indazole core is the Sonogashira cross-coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. chemimpex.com The 3-iodoindazole moiety readily participates in this reaction, providing access to 3-alkynylindazole derivatives. These intermediates can then undergo intramolecular cyclization reactions to form fused polycyclic systems. For instance, the coupling of a 3-iodoindazole with an alkyne bearing a suitably positioned functional group can lead to subsequent annulation, forming new rings fused to the indazole scaffold.
Similarly, the Suzuki-Miyaura cross-coupling reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 3-position of the indazole. nih.gov This reaction is highly versatile and tolerant of various functional groups, making it a cornerstone of modern organic synthesis. The resulting 3-arylindazoles can serve as precursors to more complex polycyclic structures through further transformations, such as intramolecular C-H activation or cyclization reactions.
The following table provides representative conditions for Suzuki-Miyaura cross-coupling reactions of substituted 3-iodoindazoles, which are analogous to the expected reactivity of this compound.
| Entry | 3-Iodoindazole Derivative | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Nitro-3-iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 |
| 2 | 5-Methoxy-3-iodo-1H-indazole | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 78 |
| 3 | 6-Bromo-3-iodo-1H-indazole | 2-Thienylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 110 | 92 |
This table is a representation of typical Suzuki-Miyaura reaction conditions for 3-iodoindazoles and is intended to be illustrative of the potential applications of this compound.
Building Block for Functional Materials (e.g., organic electronics, dyes, chemosensors), excluding biomedical materials with implied human use
The electronic properties of this compound make it an attractive building block for the synthesis of functional organic materials. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group on the indazole ring can be used to tune the HOMO and LUMO energy levels of the resulting materials. This modulation of electronic properties is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The 3-iodo functionality allows for the incorporation of this substituted indazole moiety into larger conjugated systems through cross-coupling reactions. For example, Sonogashira coupling with diethynyl aromatic compounds can lead to the formation of conjugated polymers with alternating indazole and aromatic units. The fluorine and methoxy substituents would influence the intramolecular and intermolecular interactions, affecting the solid-state packing and ultimately the charge transport properties of the material.
Furthermore, the indazole scaffold is a known chromophore, and the introduction of substituents can modify its photophysical properties. By coupling this compound with various aromatic and heteroaromatic alkynes or boronic acids, a library of novel dyes with tailored absorption and emission characteristics can be synthesized. The fluorine atom can enhance the photostability and quantum yield of fluorescent dyes. These materials could find applications as fluorescent probes or in dye-sensitized solar cells.
The development of chemosensors is another area where this building block could be utilized. The indazole nitrogen atoms can act as binding sites for metal ions, and the fluorescence of the molecule can be modulated upon ion binding. The fluoro and methoxy groups can influence the selectivity and sensitivity of the chemosensor.
The following table illustrates the photophysical properties of some indazole-based fluorescent compounds, which can be conceptually extended to derivatives of this compound.
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |
| 3-Phenyl-1H-indazole | 310 | 365 | 0.45 |
| 3-(Pyren-1-yl)-1H-indazole | 345 | 420 | 0.68 |
| 3-(Anthracen-9-yl)-1H-indazole | 380 | 450 | 0.75 |
This table provides examples of the photophysical properties of 3-arylindazoles to illustrate the potential of developing fluorescent materials from this compound.
Role in the Synthesis of Chemical Probes for Academic Research (excluding those intended for clinical human trials)
In academic research, chemical probes are essential tools for studying biological processes at the molecular level. The indazole scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous kinase inhibitors and other biologically active molecules. This compound provides a versatile platform for the synthesis of novel chemical probes to investigate the function of various proteins and enzymes.
The 3-iodo group allows for the facile introduction of different functionalities through cross-coupling reactions. For example, a variety of aryl and heteroaryl moieties can be attached to the indazole core to explore the structure-activity relationships of a particular biological target. The fluorine atom can serve as a useful spectroscopic marker for ¹⁹F NMR studies, which can provide valuable information about the binding of the probe to its target protein. The methoxy group can be used to modulate the solubility and cell permeability of the chemical probe.
For instance, a research group might be interested in developing a selective inhibitor for a specific kinase. They could use this compound as a starting material and synthesize a library of 3-arylindazole derivatives by performing Suzuki-Miyaura couplings with a range of substituted arylboronic acids. These compounds could then be screened for their inhibitory activity against the target kinase. The fluorine atom would not only influence the binding affinity but also provide a handle for biophysical studies.
The development of fluorescent probes is another important application. By coupling this compound with a fluorescent reporter molecule, a probe can be created to visualize the localization of a target protein within a cell. The indazole moiety can serve as the recognition element for the target, while the fluorophore provides the signal for detection.
Contribution to Methodological Development in Organic Synthesis and Reaction Design
The unique substitution pattern of this compound makes it a valuable substrate for the development and optimization of new synthetic methodologies. The presence of multiple functional groups with different electronic properties and steric environments can be used to test the scope and limitations of new catalytic systems and reaction conditions.
For example, the development of new palladium catalysts for cross-coupling reactions is an active area of research. The efficiency of a new catalyst could be evaluated by using this compound as a substrate in Suzuki-Miyaura or Sonogashira reactions. The electronic effects of the fluoro and methoxy groups could provide insights into the mechanism of the catalytic cycle. The steric hindrance around the iodo group could also be a factor in determining the effectiveness of a new ligand.
Furthermore, the presence of the indazole N-H proton can be a challenge in some cross-coupling reactions, as it can lead to side reactions or catalyst inhibition. The development of reaction conditions that are tolerant of the acidic N-H proton is an important goal in organic synthesis. This compound can serve as a model substrate for developing such methodologies. The influence of the fluoro and methoxy groups on the acidity of the N-H proton could also be a subject of study.
The following table summarizes the key features of this compound and their implications for methodological development.
| Feature | Implication for Methodological Development |
| 3-Iodo group | Excellent handle for a wide range of cross-coupling reactions (Suzuki, Sonogashira, Heck, etc.), allowing for the testing of new catalysts and reaction conditions. |
| 6-Fluoro group | Electron-withdrawing group that can influence the reactivity of the C-I bond and the indazole ring. It also serves as a useful ¹⁹F NMR probe for mechanistic studies. |
| 4-Methoxy group | Electron-donating group that can modulate the electronic properties of the indazole system, providing a substrate with different electronic demands compared to unsubstituted or electron-deficient indazoles. |
| Indazole N-H | Presents a challenge for some catalytic systems, making it a good substrate for the development of N-H tolerant cross-coupling methodologies. |
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Greener Synthetic Routes for Functionalized Indazoles
The synthesis of functionalized indazoles has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of indazole synthesis lies in the development of more sustainable and environmentally benign methodologies.
Key Research Thrusts:
Eco-Friendly Catalysis: A significant push is being made toward replacing hazardous reagents with greener alternatives. For instance, the use of ammonium (B1175870) chloride as a mild and inexpensive catalyst in ethanol (B145695) for the synthesis of 1-H-indazole derivatives represents a step in this direction. samipubco.com Research into catalysts derived from abundant biopolymers like starch is also gaining traction, offering a renewable and biodegradable option for promoting indazole synthesis. researchgate.net
Mechanochemistry and Solvent-Free Reactions: Mechanochemical synthesis, which involves reactions conducted by grinding solid reactants together, often in the absence of a solvent, presents a highly sustainable approach. This method has been successfully applied to the synthesis of indazole derivatives, demonstrating high efficiency and reduced environmental impact. nih.gov
Electrochemical Synthesis: Electrochemical methods offer a powerful and green alternative for synthesizing and functionalizing indazoles. By using electricity as a "reagent," these reactions can often be performed at room temperature and without the need for harsh oxidants or reductants. For example, the selective electrochemical synthesis of 1H-indazole N-oxides has been demonstrated, with the reaction outcome controlled by the choice of cathode material. nih.gov This approach is attractive for the late-stage functionalization of complex molecules. nih.gov
Photocatalysis: Visible-light-promoted reactions are at the forefront of green chemistry. The development of photocatalytic systems for indazole synthesis, such as the light-induced cyclization of organic azides, avoids the need for high temperatures and toxic reagents. google.com
Table 1: Comparison of Traditional vs. Green Synthetic Methods for Indazoles
| Feature | Traditional Methods | Green/Sustainable Methods |
| Catalysts | Often rely on precious metals (e.g., Palladium, Rhodium) and stoichiometric reagents. | Employ earth-abundant metals, organocatalysts, biocatalysts (e.g., starch), or electrocatalysis. researchgate.netprinceton.edu |
| Solvents | Frequently use volatile and hazardous organic solvents. | Utilize water, ethanol, ionic liquids, or solvent-free conditions (mechanochemistry). samipubco.com |
| Energy Input | Often require high temperatures, leading to high energy consumption. | Can proceed at room temperature using light (photocatalysis) or electricity (electrosynthesis). nih.govgoogle.com |
| Waste Generation | Can produce significant amounts of byproducts and waste. | Aim for high atom economy and minimize waste through catalytic cycles and cleaner reagents. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Beyond improving existing synthetic routes, a key area of future research is the discovery of entirely new ways to construct and modify the indazole ring system.
Key Research Thrusts:
Cascade Reactions: One-pot cascade reactions that form multiple chemical bonds in a single operation are highly desirable for their efficiency. The development of cascade reactions initiated by C-H activation is a promising avenue. For example, a substrate-dependent selective synthesis of diversely functionalized indazole derivatives has been achieved through a cascade reaction of N-nitrosoanilines with diazo compounds. acs.orgnih.gov
Ring Transformations: The transformation of one heterocyclic system into another can provide access to novel indazole structures that are difficult to obtain through traditional methods. An example is the unexpected rearrangement of pyrazole (B372694) rings into 1,2,4-triazoles, highlighting the potential for discovering new ring-forming and ring-altering pathways. researchgate.net
C-H Functionalization: The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy for modifying complex molecules without the need for pre-functionalized starting materials. researchgate.netrsc.org Future research will focus on developing more selective and versatile C-H functionalization methods for the indazole core, including at positions that are traditionally difficult to access. nih.govscilit.com For instance, rhodium(III)-catalyzed C-H bond functionalization has been used for the synthesis of N-aryl-2H-indazoles. nih.govacs.org
Novel Precursors: The exploration of new starting materials for indazole synthesis can lead to the discovery of novel reactivity. For example, 2-formyl dialkylanilines have been identified as new precursors for the formation of fused tricyclic pyridazino[1,2-a]indazolium ring systems. nih.gov
Integration with Machine Learning and Artificial Intelligence for Synthetic Route Prediction and Optimization
The complexity of organic synthesis makes it an ideal area for the application of artificial intelligence (AI) and machine learning (ML). These tools can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic routes, and optimize reaction conditions. nih.govacs.org
Key Research Thrusts:
Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose synthetic pathways for novel target molecules, including complex functionalized indazoles. cas.org By training on large reaction databases, these models can identify both well-established and novel disconnections to design efficient synthetic routes. arxiv.org The use of transfer learning, where a model is trained on a large dataset and then fine-tuned on a smaller, more specific one, has been shown to significantly improve the accuracy of retrosynthetic predictions. mdpi.com
Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst choice, to maximize yield and minimize byproducts. preprints.orgpreprints.org This can significantly reduce the time and resources required for experimental optimization. For example, Bayesian optimization has been used to predict the best combination of reagents and parameters, leading to improved reaction yields. preprints.org
Predicting Reactivity and Regioselectivity: ML models can be trained to predict the regioselectivity of reactions, such as the C-H functionalization of heterocycles. gwern.net This is particularly important for multifunctionalized indazoles where multiple reactive sites exist.
Table 2: Impact of AI/ML on Indazole Synthesis
| Area of Impact | Description |
| Novelty in Synthesis | AI can suggest non-intuitive or novel synthetic routes that a human chemist might overlook, leading to the discovery of new chemistry. cas.org |
| Efficiency and Speed | Automated synthesis planning and optimization can significantly accelerate the drug discovery and materials development process. preprints.org |
| Data-Driven Discovery | By analyzing large datasets, AI can uncover hidden patterns in reactivity and help chemists design better experiments. nih.gov |
| Resource Reduction | Optimized reaction conditions lead to higher yields and less waste, contributing to more sustainable chemical manufacturing. preprints.org |
Design and Development of Advanced Catalysts for Highly Selective Transformations
Catalysis is at the heart of modern organic synthesis, and the development of new catalysts is crucial for accessing functionalized indazoles with high precision and efficiency.
Key Research Thrusts:
Earth-Abundant Metal Catalysis: While precious metals like palladium and rhodium are highly effective catalysts, their high cost and low abundance are significant drawbacks. princeton.edu A major future direction is the development of catalysts based on earth-abundant and less toxic metals such as iron, cobalt, and copper for cross-coupling and C-H functionalization reactions. princeton.edursc.org
Dual-Catalysis Systems: Combining two different catalytic cycles in one pot can enable transformations that are not possible with a single catalyst. For example, a dual-catalyst system involving iridium photoredox catalysis and nickel catalysis has been developed for the C-N cross-coupling of aryl amines with aryl halides at room temperature. nih.gov
Nanocatalysis: Catalysts based on nanoparticles can exhibit unique reactivity and selectivity due to their high surface area and quantum size effects. The development of well-defined nanocatalysts for indazole functionalization is a promising area of research.
Ligand Design: The ligand surrounding a metal center plays a critical role in controlling its catalytic activity and selectivity. The design and synthesis of novel ligands tailored for specific transformations of the indazole core will continue to be a major focus. This includes the development of ligands that can control regioselectivity in C-H functionalization reactions.
Expanding the Scope of Functionalized Indazole Derivatives for Materials Science and Methodological Studies
While the biological activity of indazoles is well-established, their potential in other areas, particularly materials science, is an emerging field of research.
Key Research Thrusts:
Organic Electronics: The unique photophysical properties of some indazole derivatives make them promising candidates for applications in organic electronics. For instance, 2-aryl-2H-indazoles have been identified as a new class of fluorophores with potential applications in organic light-emitting diodes (OLEDs). nih.govacs.org Future research will involve the synthesis and characterization of novel indazole-based materials with tailored electronic and optical properties.
Molecular Probes and Sensors: The ability to functionalize the indazole ring with various substituents allows for the design of molecular probes and sensors for detecting specific analytes. The fluorescent properties of certain indazoles can be modulated by binding to ions or other molecules, forming the basis for new sensing technologies.
Methodological Studies: Highly functionalized indazoles, such as 6-Fluoro-3-iodo-4-methoxyindazole, can serve as versatile building blocks in methodological studies to develop new synthetic reactions. The presence of multiple, distinct functional groups (a fluorine atom, an iodine atom, and a methoxy (B1213986) group) allows for a wide range of selective transformations, making them ideal substrates for exploring new cross-coupling reactions, C-H functionalizations, and other synthetic methods. acs.org For instance, the iodo group at the C3 position is a prime handle for Suzuki-Miyaura cross-coupling reactions. mdpi.com
Q & A
Basic Question: What are the optimal synthetic routes for 6-Fluoro-3-iodo-4-methoxyindazole, and how do halogen substituents influence reaction efficiency?
Methodological Answer:
The synthesis typically involves halogenation and methoxylation of indazole precursors. A common approach is to start with a fluorinated indazole core, followed by iodination at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media . The methoxy group is introduced via nucleophilic substitution or copper-mediated coupling. Halogens (F, I) enhance reactivity by polarizing the aromatic ring, facilitating electrophilic substitutions. For reproducibility, monitor reaction progress using HPLC or LC-MS, as iodination can lead to side products like diiodinated analogs. Optimize solvent systems (e.g., DMF or THF) to balance solubility and reaction kinetics .
Basic Question: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of:
- NMR spectroscopy : NMR to confirm fluorine position ( ppm for para-fluorine), NMR for methoxy protons ( ppm), and NMR for iodinated carbon shifts .
- Mass spectrometry (HRMS) : Look for [M+H] peaks with exact mass matching theoretical values (e.g., CHFINO: ~308.94 g/mol).
- X-ray crystallography : Resolve ambiguities in regiochemistry, especially if synthetic byproducts are suspected .
Advanced Question: How can contradictory results in the biological activity of this compound derivatives be resolved?
Methodological Answer:
Contradictions often arise from variations in assay conditions or substituent effects. For example:
- Solubility issues : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure uniform compound dispersion.
- Metabolic instability : Test stability in liver microsomes (e.g., human S9 fractions) to rule out rapid degradation .
- Off-target effects : Perform kinase profiling or proteome-wide screens to identify unintended interactions.
- Time-series analysis : Adopt longitudinal study designs (e.g., 3-wave panel studies) to distinguish short-term efficacy vs. long-term toxicity, as seen in analogous indazole-based drug candidates .
Advanced Question: What strategies are effective for analyzing the electronic effects of this compound in palladium-catalyzed cross-coupling reactions?
Methodological Answer:
The iodine atom at C3 serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
- Electronic modulation : Fluorine’s electron-withdrawing effect activates the indazole ring, accelerating oxidative addition of Pd(0).
- Ligand selection : Use bulky ligands (XPhos, SPhos) to prevent β-hydride elimination in alkyl coupling partners.
- Kinetic profiling : Track reaction rates via in situ IR spectroscopy to optimize catalyst loading (typically 2–5 mol% Pd) and temperature (80–110°C) .
- Competitive inhibition studies : Compare coupling yields with/without methoxy groups to quantify steric hindrance effects .
Basic Question: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Storage : Keep in amber vials under inert gas (N/Ar) at –20°C to prevent iodine loss or photodegradation.
- PPE : Use nitrile gloves, lab coats, and safety goggles; avoid skin contact due to potential aryl iodide toxicity.
- Spill management : Neutralize with activated charcoal or sodium thiosulfate to reduce iodine volatility .
- Waste disposal : Segregate halogenated waste and incinerate at >1,200°C to prevent environmental release .
Advanced Question: How can computational modeling guide the design of this compound analogs with improved target binding?
Methodological Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target enzymes (e.g., kinase domains). Prioritize analogs with lower ΔG values (<–8 kcal/mol).
- QM/MM calculations : Assess halogen bonding (C–I⋯O/N interactions) and fluorine’s electrostatic contributions to binding affinity.
- MD simulations : Run 100-ns trajectories to evaluate stability of protein-ligand complexes in physiological conditions (e.g., explicit solvent models) .
- SAR libraries : Synthesize derivatives with varied substituents (e.g., Cl, Br at C3) and correlate computed parameters with experimental IC values .
Advanced Question: What experimental designs are robust for studying the metabolic pathways of this compound in vivo?
Methodological Answer:
- Isotopic labeling : Incorporate at the methoxy group to track metabolites via scintillation counting.
- Bile duct cannulation : Collect bile/excreta from rodent models to identify phase II conjugates (e.g., glucuronides).
- CYP inhibition assays : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolic enzymes .
- Toxicogenomics : Perform RNA-seq on liver tissues to detect oxidative stress or DNA repair pathway activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
